molecular formula C8H17NO2 B15083074 Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- CAS No. 610300-19-1

Heptanoic acid, 3-amino-5-methyl-, (3S,5R)-

Cat. No.: B15083074
CAS No.: 610300-19-1
M. Wt: 159.23 g/mol
InChI Key: GUEQOLSQPOTTME-RQJHMYQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 5-methylheptanoic acid.

    Chiral Resolution: The stereochemistry at the 3S and 5R positions is established through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- may involve:

    Large-Scale Amination: Utilizing high-pressure reactors and continuous flow systems to introduce the amino group efficiently.

    Chiral Catalysis: Employing chiral catalysts to ensure the desired stereochemistry is achieved on a large scale.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced

Properties

CAS No.

610300-19-1

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3S,5R)-3-amino-5-methylheptanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-6(2)4-7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

GUEQOLSQPOTTME-RQJHMYQMSA-N

Isomeric SMILES

CC[C@@H](C)C[C@@H](CC(=O)O)N

Canonical SMILES

CCC(C)CC(CC(=O)O)N

Origin of Product

United States

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